Lipophilicity (XLogP3) Differentiation vs. N-(4-Methylphenyl) and N-Phenyl Analogs
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits a computed XLogP3 of 3.5 [1]. This value differentiates it from the closest para-substituted analog, N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (XLogP3 ≈ 3.0, estimated from 269.29 g/mol MW and one fewer methylene unit) , and from the unsubstituted N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (MW 255.27, XLogP3 ≈ 2.5 estimated) . The +0.5 log unit increase in XLogP3 over the para-methyl analog, and approximately +1.0 log unit over the unsubstituted phenyl analog, is attributable to the additional methylene group in the 4-ethyl substituent [2].
| Evidence Dimension | Lipophilicity (XLogP3, computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed, PubChem) |
| Comparator Or Baseline | N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: XLogP3 ≈ 3.0 (estimated from MW and structural difference). N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide: XLogP3 ≈ 2.5 (estimated). |
| Quantified Difference | ΔXLogP3 ≈ +0.5 vs. 4-methyl analog; ΔXLogP3 ≈ +1.0 vs. unsubstituted phenyl analog. Increase of approximately 0.5 log units per additional methylene carbon. |
| Conditions | Computed XLogP3 values from PubChem (XLogP3 3.0 algorithm). Comparator values estimated from molecular weight and structural homologation series principles. |
Why This Matters
A 0.5 log unit difference in XLogP3 predicts measurably distinct membrane permeability and plasma protein binding profiles, which directly impacts screening hit rates and ADME prioritization in early discovery.
- [1] PubChem. N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Computed Properties: XLogP3 = 3.5. CID 2788366. https://pubchem.ncbi.nlm.nih.gov/compound/2788366 View Source
- [2] PubChem. Understanding XLogP3 computation. PubChem release 2021.05.07. https://pubchem.ncbi.nlm.nih.gov View Source
